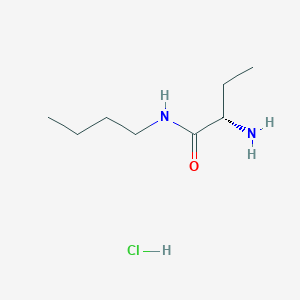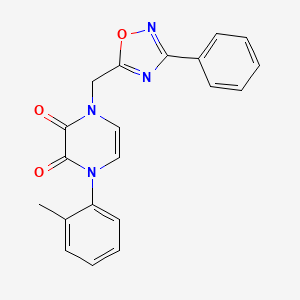
3-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-chloro-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-fluorobenzamide is a chemical entity that likely shares structural and functional characteristics with the pyrazole derivatives described in the provided papers. These derivatives are of interest due to their pharmacological activities and potential use in drug discovery, particularly as anti-inflammatory agents and CB1 receptor antagonists.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves starting with a benzamide scaffold and introducing various substituents to achieve the desired chemical properties. For instance, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide was used as a starting material to prepare substituted pyrazole derivatives through reactions with methylhydrazine or phenylhydrazine, leading to N-substituted pyrazoline derivatives . Similarly, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production, involved oxidation and hydrolysis steps . These methods provide insight into the potential synthetic routes that could be employed for the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is critical for their interaction with biological targets. For example, the position and nature of substituents on the pyrazole ring can significantly influence the compound's affinity and intrinsic activity towards the CB1 cannabinoid receptor, as demonstrated by the varying Ki values reported for different derivatives . The cyclopropyl group and the piperidinyl moiety in the compound of interest are likely to contribute to its unique binding profile and pharmacological effects.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives are varied and can include acylation, cyclization, and substitution reactions. The reactivity of these compounds is often dictated by the substituents present on the benzamide core and the pyrazole ring. For instance, the acryloyl derivatives were reacted with hydrazine hydrate to afford pyrazoline, which could then be further modified . Understanding these reactions is essential for optimizing the synthesis and tailoring the properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application in drug development, as they affect its bioavailability and pharmacokinetics. The presence of halogen atoms, such as chlorine and fluorine, in the compound can also affect its lipophilicity and membrane permeability .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research efforts have been dedicated to synthesizing and characterizing pyrazole derivatives due to their potential biological activities. For instance, the synthesis and crystal structure of novel bioactive heterocycles, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, have been reported. These compounds are synthesized through condensation processes, and their structures are characterized using X-ray crystallography, revealing intricate details about their molecular configuration and potential for further modification for biological applications (Thimmegowda et al., 2009).
Biological Activities
The exploration of pyrazole derivatives extends into investigating their biological activities, particularly as potential anticancer and antimicrobial agents. Novel fluoro-substituted benzopyrans have shown anti-lung cancer activity, indicating the therapeutic potential of fluoro-substituted compounds in oncology (Hammam et al., 2005). Similarly, compounds with chloro and fluoro substitutions have been synthesized and evaluated for their antitumor activity, underscoring the relevance of these chemical modifications in developing new therapeutic agents (Naito et al., 2005).
Antimicrobial and Antioxidant Evaluation
The antimicrobial and antioxidant properties of pyrazole derivatives have also been a focus of study. Synthesis and evaluation of Schiff's base, azetidinones, and thiazolidinones based on chloro and fluoro phenylpyrazole have been carried out, demonstrating the compounds' efficacy in these areas (Mistry et al., 2016). This research highlights the potential of such compounds in addressing bacterial resistance and oxidative stress-related conditions.
Propiedades
IUPAC Name |
3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c19-14-9-12(3-4-15(14)20)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITMUGDHPMHNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)
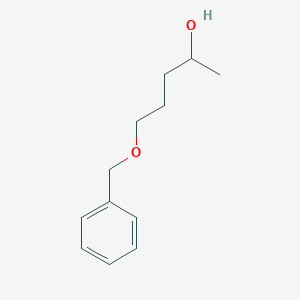
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)
![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)
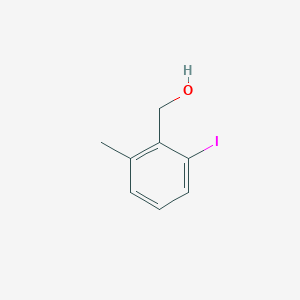
![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)
![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

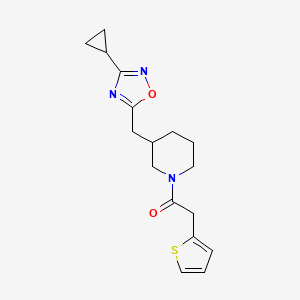
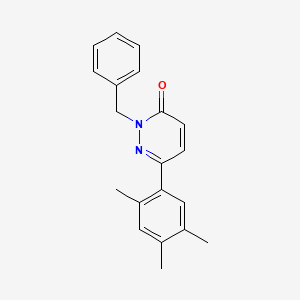
![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)
